molecular formula C16H26O3 B13425004 (1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid

(1S,2S)-3-oxo-2-(2'Z-pentenyl)cyclopentanehexanoic acid

Cat. No.: B13425004
M. Wt: 266.38 g/mol
InChI Key: WIJWBOWLVOOYFR-DWMAKUKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, a hexanoic acid chain, and a pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of cyclopentane derivatives and hexanoic acid derivatives, which are subjected to a series of reactions including aldol condensation, hydrogenation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and yield. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pentenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

(1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid: shares similarities with other cyclopentane derivatives and hexanoic acid derivatives.

    Cyclopentanone: A simpler compound with a similar cyclopentane ring structure.

    Hexanoic acid: A related compound with a similar hexanoic acid chain.

Uniqueness

The uniqueness of (1S,2S)-3-Oxo-2-(2Z)-2-penten-1-yl-Cyclopentanehexanoic acid lies in its specific stereochemistry and the presence of both a cyclopentane ring and a pentenyl group. This combination of structural features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,13-14H,2,4,6-12H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1

InChI Key

WIJWBOWLVOOYFR-DWMAKUKJSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCC(=O)O

Origin of Product

United States

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